1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
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Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound belonging to the class of tetrahydro-1H-pyrido[4,3-b]indoles. These compounds have shown significant biological activities, particularly in the field of medicinal chemistry. They are known for their potential anti-tumor properties and have been the subject of various studies aimed at developing novel anti-cancer agents .
Preparation Methods
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired structure. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups and sulfonyl groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in compounds with enhanced antiproliferative activity against cancer cells .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing other biologically active compounds. In biology and medicine, it has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes . This interaction disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the compound’s antiproliferative effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- stands out due to its unique structure and enhanced biological activity. Similar compounds include other tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit anti-tumor properties .
Properties
CAS No. |
20675-01-8 |
---|---|
Molecular Formula |
C24H31N3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-18(2)10-13-26-14-12-24-22(17-26)21-6-4-5-7-23(21)27(24)15-11-20-9-8-19(3)25-16-20/h4-9,16,18H,10-15,17H2,1-3H3 |
InChI Key |
FWZCBODOVYGSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)CCC(C)C)C4=CC=CC=C42 |
Origin of Product |
United States |
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